
Oct-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-3-Octen-1-ol, also known as trans-3-octen-1-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (e)-3-octen-1-ol is considered to be a fatty alcohol lipid molecule (e)-3-Octen-1-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa) (e)-3-Octen-1-ol has been primarily detected in urine. Within the cell, (e)-3-octen-1-ol is primarily located in the cytoplasm. Outside of the human body, (e)-3-octen-1-ol can be found in fruits. This makes (e)-3-octen-1-ol a potential biomarker for the consumption of this food product.
Scientific Research Applications
Defense Mechanism in Marine Algae
Oct-1-en-3-ol, a related compound, plays a significant role in the defense mechanisms of marine algae. It is produced as a stress response molecule and has multiple functions, including direct effects on microorganisms, indirect alga-alga signaling, and initiating algae's defense response (Jerković, Radman, & Jokić, 2021).
Antifungal Properties
1-Octen-3-ol exhibits antifungal properties, as demonstrated by its inhibitory effects on the germination of Penicillium paneum conidia. This inhibition is accompanied by mild effects on membrane permeability and other cellular processes (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).
Role in Mammalian Embryonic Development
The Oct-3 gene, encoding a transcription factor, is expressed in early mammalian embryonic stem cells and germ cells, suggesting its critical role in early development (Rosner et al., 1990).
Mosquito Attraction and Repellent Studies
1-Octen-3-ol acts as an attractant for mosquitoes like Aedes aegypti, influencing their behavior and neural responses. This property makes it a potential candidate for use in mosquito control strategies (Grant & Dickens, 2011).
Plant Defense Activation
1-Octen-3-ol can trigger defense responses in plants like Arabidopsis thaliana, inducing genes related to defense and enhancing resistance against pathogens (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).
Metabolic Activation Studies
The metabolic activation of oct-1-ene, a similar compound, has been investigated, revealing the formation of a reactive intermediate, oct-1-en-3-one, with potential implications for biochemical and pharmacological studies (White, Green, Bailey, & Farmer, 1986).
Optical Coherence Tomography Research
Although not directly related to Oct-3-en-1-ol, Optical Coherence Tomography (OCT) is a significant imaging technique used in various research fields, such as materials investigation (Wiesauer et al., 2005).
Embryonic Division in Mice
Oct-3 is essential for the first embryonic division in mice, indicating its crucial role in early mammalian development (Rosner, De Santo, Arnheiter, & Staudt, 1991).
Properties
CAS No. |
18185-81-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
YDXQPTHHAPCTPP-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCO |
SMILES |
CCCCC=CCCO |
Canonical SMILES |
CCCCC=CCCO |
density |
0.830-0.850 |
| 20125-85-3 18185-81-4 20125-84-2 |
|
physical_description |
white to slightly yellowish liquid with a musty, mushroom-like odou |
Pictograms |
Irritant; Environmental Hazard |
solubility |
insoluble in wate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


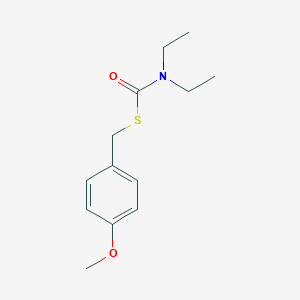
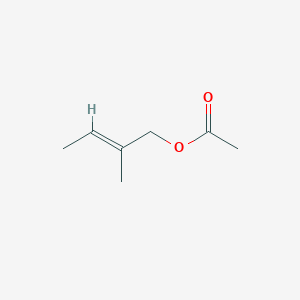


![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)

![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)
![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)
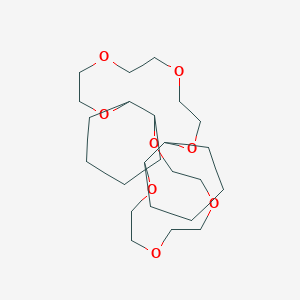
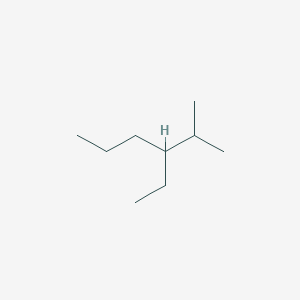
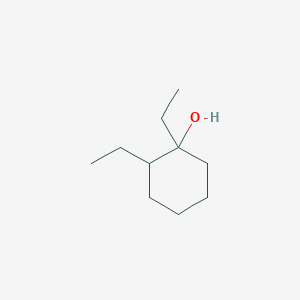

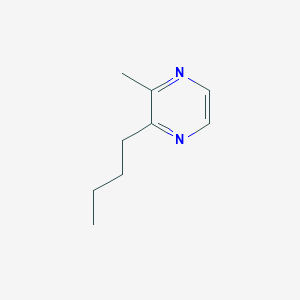
![(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B97996.png)
